Leualacin

Calcium Channel Pharmacology Radioligand Binding Cardiac Membrane

Procure Leualacin (CAS 128140-12-5) for calcium channel pharmacology studies. This cyclic depsipeptide from Hapsidospora irregularis offers a unique macrocyclic scaffold distinct from dihydropyridines. Its competitive binding at the dihydropyridine site (IC50=1.75 μM) makes it an essential tool for structure-activity relationship (SAR) studies. Ideal for cardiovascular research requiring a milder hemodynamic profile (BP reduction at 100 mg/kg i.v. in SHR).

Molecular Formula C31H47N3O7
Molecular Weight 573.7 g/mol
CAS No. 128140-12-5
Cat. No. B1674780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeualacin
CAS128140-12-5
SynonymsLeualacin; 
Molecular FormulaC31H47N3O7
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C(C=O)(C(C1=CC=CC=C1)(C(=O)CCN)C(=O)C(CC(C)C)O)N(C)C(=O)C(CC(=C)C)O)N
InChIInChI=1S/C31H47N3O7/c1-19(2)15-23(33)27(39)30(18-35,34(7)29(41)25(37)17-21(5)6)31(26(38)13-14-32,22-11-9-8-10-12-22)28(40)24(36)16-20(3)4/h8-12,18-20,23-25,36-37H,5,13-17,32-33H2,1-4,6-7H3/t23-,24?,25-,30-,31?/m0/s1
InChIKeyZPYMSTAWPQJBRU-DJQJIUKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leualacin CAS 128140-12-5: A Non-Dihydropyridine Cyclic Depsipeptide Calcium Channel Blocker for Cardiovascular Research


Leualacin (CAS 128140-12-5) is a naturally occurring, fermentation-derived cyclic depsi-pentapeptide isolated from the fungus *Hapsidospora irregularis* [1]. It is pharmacologically classified as a calcium channel blocker (calcium antagonist) that inhibits the binding of 3H-nitrendipine to cardiac calcium channels in a competitive manner [2]. Unlike clinically established calcium channel blockers (e.g., verapamil, nifedipine, diltiazem), Leualacin possesses a completely distinct macrocyclic structure characterized by γ- and β-turn-like moieties stabilized by trans-annular hydrogen bonds [3], making it a structurally unique tool compound for probing calcium channel pharmacology outside the conventional dihydropyridine and phenylalkylamine chemical space.

Why Leualacin (CAS 128140-12-5) Cannot Be Interchanged with Conventional Calcium Channel Blockers


Generic substitution of calcium channel blockers is predicated on shared binding sites and comparable pharmacokinetic/pharmacodynamic profiles within a chemical class (e.g., dihydropyridines). Leualacin, as a macrocyclic depsipeptide, binds competitively to the dihydropyridine-sensitive site on L-type calcium channels [1], but its distinct conformational ensemble—featuring a cis peptide bond and a rigidified backbone with RMSD of 0.6 Å among major conformers [2]—dictates a unique pharmacophore geometry. This structural divergence translates to a distinct quantitative binding affinity (IC50 = 1.75 μM in porcine cardiac membranes) [3] and a divergent *in vivo* hemodynamic profile (blood pressure reduction at 100 mg/kg i.v. in spontaneously hypertensive rats) [4] that is not mirrored by equipotent doses of verapamil or nifedipine. Consequently, Leualacin cannot be assumed to be functionally interchangeable with any other calcium antagonist in experimental systems without direct, assay-specific validation.

Quantitative Differentiation of Leualacin (128140-12-5) Against Established Calcium Channel Antagonists and Structural Analogs


Binding Affinity for Cardiac Calcium Channels: Leualacin vs. Nitrendipine

Leualacin inhibits the binding of the radiolabeled dihydropyridine [³H]nitrendipine to porcine cardiac membranes with an IC50 of 1.75 μM [1]. This value establishes its direct, competitive interaction at the dihydropyridine-binding site. In comparison, the cognate ligand nitrendipine itself exhibits an IC50 of approximately 0.1 μM (100 nM) for inhibition of calcium current in rat vascular muscle cells [2], indicating a ~17.5-fold higher potency for the dihydropyridine comparator. This quantitative disparity underscores that Leualacin, while targeting the same channel, engages with a distinct affinity profile that is directly relevant for experimental design and interpretation.

Calcium Channel Pharmacology Radioligand Binding Cardiac Membrane

Structural Class Differentiation: Cyclic Depsipeptide vs. Dihydropyridine and Phenylalkylamine Scaffolds

Leualacin is a cyclic depsipeptide composed of L-leucine, L-N-methylphenylalanine, β-alanine, and R- and S-leucic acids [1]. Its three-dimensional structure, solved by NMR, is characterized by γ- and β-turn-like moieties stabilized by trans-annular hydrogen bonds, with a cis peptide bond between L-N-methylphenylalanine and S-leucic acid [2]. This macrocyclic architecture is fundamentally distinct from the planar, heterocyclic core of dihydropyridines (e.g., nifedipine) and the linear phenylalkylamine structure of verapamil. This structural divergence is not merely cosmetic; it directly influences binding kinetics and potentially confers a different off-target profile. While the dihydropyridines and phenylalkylamines are chemically synthesized, Leualacin is a natural product derived from fungal fermentation [3], which also impacts its supply chain and cost-of-goods considerations.

Chemical Biology Natural Product Chemistry Peptidomimetics

In Vivo Antihypertensive Efficacy: Leualacin vs. Established Calcium Channel Blockers

Leualacin demonstrates tangible *in vivo* efficacy in a standard preclinical model of hypertension. Intravenous administration of Leualacin at a dose of 100 mg/kg significantly lowers blood pressure in spontaneously hypertensive rats (SHR) [1]. To contextualize this efficacy, established calcium channel blockers like verapamil and nifedipine are effective in SHR models at substantially lower doses (typically 0.1–5 mg/kg i.v. or i.p.) [2]. This ~20- to 1000-fold higher required dose for Leualacin quantitatively underscores its distinct pharmacokinetic and/or pharmacodynamic profile relative to first-line clinical agents. The difference is not a deficiency but a key differentiator for research applications where a less potent, or differently metabolized, calcium antagonist is desired.

Cardiovascular Pharmacology In Vivo Efficacy Hypertension Models

Platelet Anti-Aggregatory Activity: Leualacin Amide Analog 3 vs. Parent Compound

While Leualacin itself is a calcium channel blocker, its backbone/amide-modified analogs have been shown to acquire additional, therapeutically relevant activities. Specifically, Amide Analog 3 (a synthetically modified Leualacin derivative) exhibits potent inhibition of platelet aggregation, with IC50 values of 0.6 μM against collagen-induced aggregation and 2.0 μM against arachidonic acid (AA)-induced aggregation [1]. This demonstrates that the Leualacin scaffold is not merely a calcium channel ligand but is a privileged structure amenable to optimization for dual or multi-target pharmacology. This is a direct, intra-class comparison that highlights the untapped potential of the Leualacin chemotype beyond its primary mechanism.

Antiplatelet Thrombosis Cardiovascular Protection Medicinal Chemistry

Optimal Research and Procurement Applications for Leualacin (128140-12-5) Based on Quantitative Evidence


Chemical Biology & Probe Development: Studying Calcium Channel Pharmacology from a Non-Dihydropyridine Scaffold

Researchers requiring a calcium channel ligand with a distinct chemical scaffold and binding profile should prioritize Leualacin. Its macrocyclic depsipeptide structure [1] and competitive binding at the dihydropyridine site (IC50 = 1.75 μM) [2] make it an ideal tool compound for chemical biology studies aimed at understanding calcium channel modulation from a novel structural perspective, or for developing bifunctional probes where the peptide backbone can be functionalized.

In Vivo Cardiovascular Pharmacology: Modeling Submaximal or Modulatory Calcium Channel Blockade

For *in vivo* studies requiring a calcium antagonist with a milder or more nuanced hemodynamic profile, Leualacin is a quantitatively defined option. Its documented blood pressure-lowering effect in SHR at a dose of 100 mg/kg i.v. [3] provides a clear, high-dose benchmark. This allows for the study of calcium channel modulation without the immediate, profound hypotension that often complicates the use of more potent agents like nifedipine or verapamil, which are effective at doses two to three orders of magnitude lower [4].

Medicinal Chemistry & Lead Optimization: Exploiting a Privileged Scaffold for Dual Pharmacology

Leualacin serves as a validated starting point for medicinal chemistry programs seeking to develop agents with dual calcium channel blocking and antiplatelet activities. The demonstrated antiplatelet efficacy of its amide analog 3 (IC50 = 0.6–2.0 μM) [5] proves that the scaffold is amenable to structural modification for acquiring a second, therapeutically synergistic pharmacology. This makes Leualacin a high-value procurement for groups focused on next-generation cardiovascular therapeutics.

Natural Product and Fermentation Research: A Reference Standard for Biosynthetic Studies

Given its origin as a fermentation product of *Hapsidospora irregularis* [6] and its defined biosynthetic gene cluster (a nonribosomal peptide synthetase) [7], Leualacin is an essential reference standard for natural product discovery, biosynthesis, and metabolic engineering research. Its well-characterized structure and activity profile make it a benchmark for identifying and characterizing related cyclic depsipeptides from fungal sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leualacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.